Undecanoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Insoluble in water; very soluble in alcohol, chloroform, acetone

Synonyms

Canonical SMILES

Specific Scientific Field

Comprehensive and Detailed Summary of the Application

Undecanoic acid is a saturated medium-chain fatty acid with known antifungal effects . It has been studied for its potential use in treating fungal infections, particularly those caused by dermatophytes . The activity of undecanoic acid has been most widely studied against Trichophyton rubrum .

Detailed Description of the Methods of Application or Experimental Procedures

The toxic effect of undecanoic acid involves modulation of fungal metabolism through its effects on the expression of fungal genes that are critical for virulence . It affects pivotal processes in the cell wall, membrane assembly, lipid metabolism, pathogenesis, and even mRNA processing .

Thorough Summary of the Results or Outcomes Obtained

Considering the known antifungal activities and associated mechanisms of undecanoic acid, its potential use in combination therapy, and the ability to modify the parent compound structure, undecanoic acid shows promise as a novel therapeutic against fungal infections .

Specific Scientific Field

The field of study is Surface Chemistry .

Comprehensive and Detailed Summary of the Application

Detailed Description of the Methods of Application or Experimental Procedures

The process involves the use of undecanoic acid to modify the surface of silicon . This creates a surface that is terminated with undecanoic acid, which can then be used to pattern and immobilize DNA . The exact procedures and technical details would depend on the specific requirements of the experiment .

Thorough Summary of the Results or Outcomes Obtained

The use of undecanoic acid in this way allows for the creation of surfaces that can be used in a variety of applications, including the study of DNA interactions . The results of such studies can provide valuable insights into the behavior of DNA on different surfaces, which can have implications for fields such as bioengineering and nanotechnology .

Specific Scientific Field

The field of study is Antifungal Treatments .

Comprehensive and Detailed Summary of the Application

Undecanoic acid is a saturated medium-chain fatty acid with known antifungal effects . It is often used as an antifungal agent, to treat ringworm and athlete’s foot, for example .

Detailed Description of the Methods of Application or Experimental Procedures

The toxic effect of undecanoic acid involves modulation of fungal metabolism through its effects on the expression of fungal genes that are critical for virulence . Additionally, undecanoic acid is suitable for chemical modification and might be useful in synergic therapies .

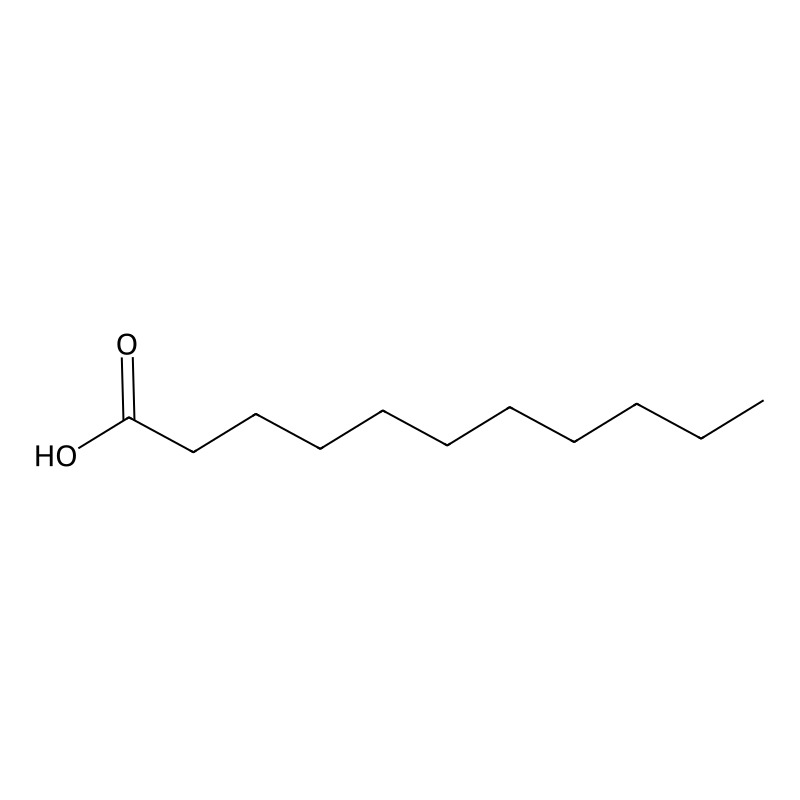

Undecanoic acid, also known as undecylic acid, is a medium-chain fatty acid with the chemical formula and a molecular weight of approximately 186.29 g/mol. It is characterized by a straight-chain structure, consisting of eleven carbon atoms with a carboxylic acid functional group at one end. This compound is a white crystalline solid that is insoluble in water, making it hydrophobic and relatively neutral in nature . Due to its unique structure, undecanoic acid exhibits distinct physical and chemical properties, including a melting point of about 28.5 °C and a boiling point of approximately 222 °C .

Key Reactions:- Neutralization:

- Reaction with Cyanides: Produces hydrogen cyanide.

- Oxidation/Reduction: Can be oxidized to form corresponding carbonyl compounds.

Several methods exist for synthesizing undecanoic acid:

- Fatty Acid Hydrolysis: Hydrolysis of undecanoic triglycerides found in natural oils.

- Decarboxylation: From longer-chain fatty acids through decarboxylation reactions.

- Chemical Synthesis: Using starting materials like nonanal or other aldehydes through various organic synthesis techniques.

These methods allow for the production of undecanoic acid in both laboratory and industrial settings.

Undecanoic acid finds applications across various fields:

- Pharmaceuticals: Used as an antifungal agent in topical treatments.

- Food Industry: Acts as a flavoring agent due to its fatty acid profile.

- Cosmetics: Utilized in formulations for skin care products owing to its hydrophobic properties.

- Biotechnology: Investigated for its potential roles in metabolic pathways and as a substrate for microbial processes.

Research indicates that undecanoic acid interacts with biological membranes due to its hydrophobic nature. It has been shown to bind to specific receptors like GPR84, which plays a role in immune responses and inflammation . Studies suggest that medium-chain fatty acids can influence cellular signaling pathways, impacting metabolic processes and potentially exhibiting anti-inflammatory effects.

Undecanoic acid is part of the medium-chain fatty acids family, which includes several similar compounds. Below is a comparison highlighting its uniqueness:

| Compound | Formula | Carbon Chain Length | Unique Properties |

|---|---|---|---|

| Capric Acid | 10 | Shorter chain; commonly used in food and cosmetics. | |

| Lauric Acid | 12 | Antimicrobial properties; found in coconut oil. | |

| Myristic Acid | 14 | Longer chain; used in food and personal care products. |

Uniqueness of Undecanoic Acid

Undecanoic acid stands out due to its specific carbon chain length (eleven carbons), which provides distinct physical properties compared to both shorter (like capric acid) and longer (like lauric acid) chain fatty acids. Its specific antifungal activity also differentiates it from other medium-chain fatty acids.

Purity

Physical Description

Other Solid

White solid; mp= 28.5 deg C; [CHRIS] Colorless solidified mass or fragments; mp = 28-31 deg C; [Sigma-Aldrich MSDS]

Solid

colourless crystals/ faint fatty, aldehydic odou

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Flash Point

Heavy Atom Count

Density

0.9948 (20°/20°)

LogP

4.42

Appearance

Melting Point

28.6 °C

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 196 companies. For more detailed information, please visit ECHA C&L website;

Of the 9 notification(s) provided by 195 of 196 companies with hazard statement code(s):;

H314 (15.9%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H315 (84.1%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (15.9%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (70.77%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (69.23%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Corrosive;Irritant

Other CAS

Wikipedia

Use Classification

Fragrance Ingredients

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index

Cosmetics -> Cleansing; Antiseborrhoeic; Emulsifying

General Manufacturing Information

Food, beverage, and tobacco product manufacturing

Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing

Undecanoic acid: ACTIVE

Dates

Undecanoic Acid, Lauric Acid, and N-Tridecanoic Acid Inhibit

Xing Jin, Jiacheng Zhou, Gabriella Richey, Mengya Wang, Sung Min Choi Hong, Seok Hoon HongPMID: 33046677 DOI: 10.4014/jmb.2008.08027

Abstract

Persister cell formation and biofilms of pathogens are extensively involved in the development of chronic infectious diseases. Eradicating persister cells is challenging, owing to their tolerance to conventional antibiotics, which cannot kill cells in a metabolically dormant state. A high frequency of persisters in biofilms makes inactivating biofilm cells more difficult, because the biofilm matrix inhibits antibiotic penetration. Fatty acids may be promising candidates as antipersister or antibiofilm agents, because some fatty acids exhibit antimicrobial effects. We previously reported that fatty acid ethyl esters effectively inhibitpersister formation by regulating an antitoxin. In this study, we screened a fatty acid library consisting of 65 different fatty acid molecules for altered persister formation. We found that undecanoic acid, lauric acid, and N-tridecanoic acid inhibited

BW25113 persister cell formation by 25-, 58-, and 44-fold, respectively. Similarly, these fatty acids repressed persisters of enterohemorrhagic

EDL933. These fatty acids were all medium-chain saturated forms. Furthermore, the fatty acids repressed Enterohemorrhagic

(EHEC) biofilm formation (for example, by 8-fold for lauric acid) without having antimicrobial activity. This study demonstrates that medium-chain saturated fatty acids can serve as antipersister and antibiofilm agents that may be applied to treat bacterial infections.

Biting deterrency of undecanoic acid and dodecanoic acid ester analogs against Aedes aegypti

Charles L Cantrell, Mohamed A Zaki, Amber Reichley, Matt Sink, Seong J Kim, Abbas AliPMID: 32648638 DOI: 10.1002/ps.5994

Abstract

Mosquitoes remain one of the most significant threats to the health of humans throughout the world. This study was designed to evaluate the biting deterrent effects of a series of ester analogs of undecanoic acid (C:11:0) and dodecanoic acid (C:12:0) against Aedes aegypti (L), (Diptera: Culicidae), the yellow fever mosquito, using Klun and Debboun (K&D) and Ali and Khan (A&K) bioassay systems.In the K&D bioassays, C:11:0 esters methyl undecanoate, propyl undecanoate, butyl undecanoate, and pentyl undecanoate, and the C:12:0 esters methyl dodecanoate, ethyl dodecanoate, propyl dodecanoate, octyl dodecanoate, and dodecyl dodecanoate were most active. All of these esters were as effective as N,N-diethyl-m-toluamide (DEET) and as effective as the parent acids undecanoic acid and dodecanoic acid with biting deterrence index values ranging from 0.80 to 0.99. In the in vitro A&K bioassay undecanoic acid with a minimum effective dose (MED) of 3.125 μg cm

was the most active compound and showed higher activity than DEET (MED of 25 μg cm

). The most active synthetic analog was butyl undecanoate with a MED of 12.5 μg cm

. The next most active analogs are the methyl ester analogs methyl undecanoate and methyl dodecanoate, both with MED values of 25 μg cm

.

Fatty acid synthetic esters and structural analogs are a promising source of new mosquito repelling compounds and should be investigated further. Published 2020. This article is a U.S. Government work and is in the public domain in the USA.

Construction of an engineered biocatalyst system for the production of medium-chain α,ω-dicarboxylic acids from medium-chain ω-hydroxycarboxylic acids

Tae-Hun Kim, Su-Hwan Kang, Jin-Byung Park, Deok-Kun OhPMID: 32436987 DOI: 10.1002/bit.27433

Abstract

Medium-chain α,ω-dicarboxylic acids produced from renewable long-chain fatty acids are valuable as precursors in the chemical industry. However, they are difficult to produce biologically at high concentrations. Although improved biocatalyst systems consisting of engineering of Baeyer-Villiger monooxygenases are used in the production of ω-hydroxycarboxylic acids from long-chain fatty acids, the engineering of biocatalysts involved in the production of α,ω-dicarboxylic acids from ω-hydroxycarboxylic acids has been rarely attempted. Here, we used highly active bacterial enzymes, Micrococcus luteus alcohol dehydrogenase and Archangium violaceum aldehyde dehydrogenase, for the efficient production of α,ω-dicarboxylic acids from ω-hydroxycarboxylic acids and constructed a biocatalyst with cofactor regeneration system by introducing NAD(P)H flavin oxidoreductase as the NAD(P)H oxidase. The inhibition of the biocatalyst by hydrophobic substrates was attenuated by engineering a biocatalyst system with an adsorbent resin, which allowed us to obtain 196 mM decanedioic, 145 mM undecanedioic, and 114 mM dodecanedioic acid from 200 mM of C10, C11, and C12 hydroxyl saturated carboxylic acids, respectively, and 141 mM undecanedioic acid from 150 mM C11 unsaturated carboxylic acids, with molar conversions of 98%, 97%, 95%, and 94%, respectively. The concentration of undecanedioic acid obtained was approximately 40-fold higher than that in the previously highest results. Our results from this study can be applied for the industrial production of medium-chain α,ω-dicarboxylic acids from renewable long-chain fatty acids.Benzopyran Derivatives and an Aliphatic Compound from a Mangrove Endophytic Fungus Penicillium citrinum QJF-22

Wencong Yang, Yan Chen, Runlin Cai, Ge Zou, Bo Wang, Zhigang ShePMID: 32267070 DOI: 10.1002/cbdv.202000192

Abstract

Two new benzopyran derivatives, (2R,4S)-5-methoxy-2-methyl-3,4-dihydro-2H-1-benzopyran-4-ol and (2S,4R,2'S,4'R)-4,4'-oxybis(5-methoxy-2-methyl-3,4-dihydro-2H-1-benzopyran), and a new aliphatic compound, (3E,5Z,8S,10E)-8-hydroxytrideca-3,5,10,12-tetraen-2-one, together with three known benzopyran derivatives, were obtained from a mangrove endophytic fungus Penicillium citrinum QJF-22 collected in Hainan island. Their structures were determined by analysis of spectroscopic data and the relative configuration of (2R,4S)-5-methoxy-2-methyl-3,4-dihydro-2H-1-benzopyran-4-ol was also confirmed by single-crystal X-ray diffraction. The absolute configurations of four compounds were established by comparison of ECD spectra to calculations. The configuration of (3E,5Z,8S,10E)-8-hydroxytrideca-3,5,10,12-tetraen-2-one was confirmed by comparison of optical value to the similar compound. The configurations of the compounds (2S,4S)-5-methoxy-2-methyl-3,4-dihydro-2H-1-benzopyran-4-ol and (2R,4R)-5-methoxy-2-methyl-3,4-dihydro-2H-1-benzopyran-4-ol were first determined. (3R,4S)-3,4,8-Trihydroxy-3,4-dihydronaphthalen-1(2H)-one exhibited moderate inhibitory effects on LPS-induced NO production in RAW264.7 cells with ICof 44.7 μM, and without cytotoxicity to RAW264.7 cells within 50 μM.

Multiple injection mode with or without repeated sample injections: Strategies to enhance productivity in countercurrent chromatography

Marco Müller, Katharina Wasmer, Walter VetterPMID: 29748089 DOI: 10.1016/j.chroma.2018.04.069

Abstract

Countercurrent chromatography (CCC) is an all liquid based separation technique typically used for the isolation and purification of natural compounds. The simplicity of the method makes it easy to scale up CCC separations from analytical to preparative and even industrial scale. However, scale-up of CCC separations requires two different instruments with varying coil dimensions. Here we developed two variants of the CCC multiple injection mode as an alternative to increase the throughput and enhance productivity of a CCC separation when using only one instrument. The concept is based on the parallel injection of samples at different points in the CCC column system and the simultaneous separation using one pump only. The wiring of the CCC setup was modified by the insertion of a 6-port selection valve, multiple T-pieces and sample loops. Furthermore, the introduction of storage sample loops enabled the CCC system to be used with repeated injection cycles. Setup and advantages of both multiple injection modes were shown by the isolation of the furan fatty acid 11-(3,4-dimethyl-5-pentylfuran-2-yl)-undecanoic acid (11D5-EE) from an ethyl ester oil rich in 4,7,10,13,16,19-docosahexaenoic acid (DHA-EE). 11D5-EE was enriched in one step from 1.9% to 99% purity. The solvent consumption per isolated amount of analyte could be reduced by ∼40% compared to increased throughput CCC and by ∼5% in the repeated multiple injection mode which also facilitated the isolation of the major compound (DHA-EE) in the sample.Biochemical Properties of Tyrosinase from

Hanaa Salah Maamoun, Gamal H Rabie, Ibrahim Shaker, Bothaina A Alaidaroos, Ashraf S A El-SayedPMID: 33804376 DOI: 10.3390/molecules26051309

Abstract

Tyrosinase is a copper-containing monooxygenase catalyzing the-hydroxylation of tyrosine to 3,4-dihydroxyphenylalanine then to dopaquinone that is profoundly involved in melanin synthesis in eukaryotes. Overactivation of tyrosinase is correlated with hyperpigmentation that is metabolically correlated with severe pathological disorders, so, inhibition of this enzyme is the most effective approach in controlling the overproduction of melanin and its hazardous effects. Thus, searching for a powerful, selective inhibitor of human tyrosinase to limit the hyper-synthesis of melanin is a challenge. Unlike the difficulty of overexpression of human tyrosinase, using fungal tyrosinase as a model enzyme to the human one to evaluate the mechanistics of enzyme inhibition in response to various compounds is the most feasible strategy. Thus, the purification of highly catalytic-efficient fungal tyrosinase, exploring a novel inhibitor, and evaluating the mechanistics of enzyme inhibition are the main objectives of this work.

and

were reported as the most potential tyrosinase producers. The biochemical properties suggest that this enzyme displays a higher structural and catalytic proximity to human tyrosinase. Upon nutritional bioprocessing by Plackett-Burman design, the yield of tyrosinase was increased by about 7.5-folds, compared to the control. The purified tyrosinase was strongly inhibited by kojic acid and

DCM extracts with IC

values of 15.1 and 12.6 µg/mL, respectively. From the spectroscopic analysis, the main anti-tyrosinase compounds of

extract was resolved, and verified as undecanoic acid. Further studies are ongoing to unravel the in vivo effect and cytotoxicity of this compound in fungi and human, that could be a novel drug to various diseases associated with hyperpigmentation by melanin.

Reassessing the Use of Undecanoic Acid as a Therapeutic Strategy for Treating Fungal Infections

Antonio Rossi, Maíra P Martins, Tamires A Bitencourt, Nalu T A Peres, Carlos H L Rocha, Flaviane M G Rocha, João Neves-da-Rocha, Marcos E R Lopes, Pablo R Sanches, Júlio C Bortolossi, Nilce M Martinez-RossiPMID: 33835367 DOI: 10.1007/s11046-021-00550-4

Abstract

Treating fungal infections is challenging and frequently requires long-term courses of antifungal drugs. Considering the limited number of existing antifungal drugs, it is crucial to evaluate the possibility of repositioning drugs with antifungal properties and to revisit older antifungals for applications in combined therapy, which could widen the range of therapeutic possibilities. Undecanoic acid is a saturated medium-chain fatty acid with known antifungal effects; however, its antifungal properties have not been extensively explored. Recent advances indicate that the toxic effect of undecanoic acid involves modulation of fungal metabolism through its effects on the expression of fungal genes that are critical for virulence. Additionally, undecanoic acid is suitable for chemical modification and might be useful in synergic therapies. This review highlights the use of undecanoic acid in antifungal treatments, reinforcing its known activity against dermatophytes. Specifically, in Trichophyton rubrum, against which the activity of undecanoic acid has been most widely studied, undecanoic acid elicits profound effects on pivotal processes in the cell wall, membrane assembly, lipid metabolism, pathogenesis, and even mRNA processing. Considering the known antifungal activities and associated mechanisms of undecanoic acid, its potential use in combination therapy, and the ability to modify the parent compound structure, undecanoic acid shows promise as a novel therapeutic against fungal infections.Susceptibility to Medium-Chain Fatty Acids Is Associated with Trisomy of Chromosome 7 in

Qinxi Ma, Mihaela Ola, Elise Iracane, Geraldine ButlerPMID: 31243082 DOI: 10.1128/mSphere.00402-19

Abstract

Fatty acids have known antifungal effects and are used in over-the-counter topical treatments. Screening of a collection of gene knockouts inrevealed that one strain, carrying a deletion of the transcription factor

, is very susceptible to the medium-chain fatty acid undecanoic acid. However, reintroducing

does not restore resistance, and editing

in a different background does not introduce sensitivity. Whole-genome sequencing revealed that the

strain has an extra copy of chromosomes 5 and 7. Reversion to resistance to undecanoic acid was induced by growing the sensitive strain in yeast extract-peptone-dextrose with 60 μg/ml undecanoic acid for up to 9 days. Nine isolates that regained some resistance to undecanoic acid lost one copy of chromosome 7. The copy number of chromosome 5 does not appear to affect resistance to fatty acids. Moreover, the sensitivity may be related to having two copies of haplotype B of chromosome 7. In addition, we find that

strain SN152, used to delete

and many other genes, has undergone a major loss of heterozygosity event on chromosome 2 and a smaller one on chromosome 3.

Aneuploidy (changes in chromosome number) and loss of heterozygosity (LOH) occur frequently in the human-pathogenic yeast

and are associated with adaptation to stress and to antifungal drugs. Aneuploidy and LOH can also be induced during laboratory manipulations, such as during genetic transformation. We find that

strain SN152, commonly used to generate gene deletions, has undergone a major LOH event on chromosome 2. One deletion strain generated in this background has acquired extra copies of chromosomes 5 and 7. We find that trisomy (three copies) of chromosome 7 is associated with sensitivity to fatty acids.

Transcriptome-wide survey of gene expression changes and alternative splicing in Trichophyton rubrum in response to undecanoic acid

Niege S Mendes, Tamires A Bitencourt, Pablo R Sanches, Rafael Silva-Rocha, Nilce M Martinez-Rossi, Antonio RossiPMID: 29410524 DOI: 10.1038/s41598-018-20738-x

Abstract

While fatty acids are known to be toxic to dermatophytes, key physiological aspects of the Trichophyton rubrum response to undecanoic acid (UDA), a medium chain saturated fatty acid (C), are not well understood. Thus, we analysed RNA-seq data from T. rubrum exposed to sub-lethal doses of UDA for 3 and 12 h. Three putative pathways were primarily involved in UDA detoxification: lipid metabolism and cellular membrane composition, oxidative stress, and pathogenesis. Biochemical assays showed cell membrane impairment, reductions in ergosterol content, and an increase in keratinolytic activity following UDA exposure. Moreover, we assessed differential exon usage and intron retention following UDA exposure. A key enzyme supplying guanine nucleotides to cells, inosine monophosphate dehydrogenase (IMPDH), showed high levels of intron 2 retention. Additionally, phosphoglucomutase (PGM), which is involved in the glycogen synthesis and degradation as well as cell wall biosynthesis, exhibited a significant difference in exon 4 usage following UDA exposure. Owing to the roles of these enzymes in fungal cells, both have emerged as promising antifungal targets. We showed that intron 2 retention in impdh and exon 4 skipping in pgm might be related to an adaptive strategy to combat fatty acid toxicity. Thus, the general effect of UDA fungal toxicity involves changes to fungal metabolism and mechanisms for regulating pre-mRNA processing events.

Alternative Splicing in Heat Shock Protein Transcripts as a Mechanism of Cell Adaptation in

João Neves-da-Rocha, Tamires A Bitencourt, Vanderci M de Oliveira, Pablo R Sanches, Antonio Rossi, Nilce M Martinez-RossiPMID: 31590387 DOI: 10.3390/cells8101206

Abstract

Heat shock proteins (HSPs) are involved in critical processes like host tissue invasion, resistance, and pathogenicity in dermatophytes. RNA-Seq analysis ofexposed to undecanoic acid (UDA) revealed intron retention events in HSP transcripts. Because HSPs are modulated in response to various stimuli and as alternative splicing (AS) can result in a broad diversity in the proteome of eukaryotic cells, our objective was to confirm the aforementioned retention events, investigating their consequences and extent. Furthermore, we aimed to determine: (1) the expression profile of HSP genes in an infection-like scenario and (2) the importance of Hsp90 for the keratinolytic potential of

. RT and qPCR analyses comparing the exposure to UDA and terbinafine (TRB) confirmed the presence of two mRNA isoforms of the

gene, with distinct expression patterns in response to UDA and TRB. The HSP expression profile revealed two upregulated, three downregulated, and four unmodulated transcripts; Hsp90 inhibition by 17-AAG resulted in a significant decrease in keratinolytic potential at 37 °C. Altogether, these results broaden the current knowledge on the importance of HSP-mediated pathways for cell adaptation and other aspects of dermatophyte biology, indicating that HSP network proteins can be potential targets for antifungal therapy.